Cyclohexanone O-oxiranylmethyl-oxime
Overview
Description
Cyclohexanone O-oxiranylmethyl-oxime is an organic compound with the molecular formula C₉H₁₅NO₂ It is a derivative of cyclohexanone oxime, where the oxime group is modified with an oxiranylmethyl group
Mechanism of Action
Target of Action
Cyclohexanone O-oxiranylmethyl-oxime, also known as N-[(oxiran-2-yl)methoxy]cyclohexanimine or N-(oxiran-2-ylmethoxy)cyclohexanimine, primarily targets the oxidation of cyclohexylamine . The compound interacts with molecular oxygen over heterogeneous catalysts, such as alumina and alumina supported silicotungstic acid .
Mode of Action
The compound’s mode of action involves a series of chemical reactions. Cyclohexanone, formed from cyclohexylamine, reacts with cyclohexylamine to form N-cyclohexylidenecyclohexylamine, their Schiff base . This reaction is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the oxidation of cyclohexylamine . The compound’s action results in the formation of cyclohexanone and cyclohexanone oxime . The Beckmann rearrangement is another key step in the process, where the oxime is rearranged to the amide .
Result of Action
The result of the compound’s action is the formation of cyclohexanone oxime , a commercially important intermediate . This compound is a key precursor in the production of ε-caprolactam, the monomer of Nylon-6 .
Biochemical Analysis
Biochemical Properties
Cyclohexanone O-oxiranylmethyl-oxime plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The oxime group in the compound can form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. Additionally, the epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with amino acid residues in proteins. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, this compound has been shown to interact with cytochrome P450 enzymes, leading to the modulation of their catalytic activity .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways. For instance, studies have shown that the compound can inhibit the activity of glycolytic enzymes, leading to a decrease in glycolytic flux and a subsequent reduction in cellular ATP levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The oxime group can form hydrogen bonds and coordinate with metal ions, while the epoxide ring can react with nucleophilic groups in proteins and nucleic acids. These interactions can lead to the formation of covalent adducts, resulting in the inhibition or activation of enzyme activity. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. These degradation products can have different biochemical properties and may exert distinct effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular morphology and function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent and can vary between different animal species. Studies have identified threshold doses for various toxic effects, providing valuable information for the safe use of the compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can modulate its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone O-oxiranylmethyl-oxime can be synthesized through the reaction of cyclohexanone oxime with epichlorohydrin under basic conditions. The reaction typically involves the following steps:
Formation of Cyclohexanone Oxime: Cyclohexanone reacts with hydroxylamine to form cyclohexanone oxime.
Reaction with Epichlorohydrin: The cyclohexanone oxime is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone O-oxiranylmethyl-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxiranylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives with various functional groups.
Reduction: Cyclohexanone O-oxiranylmethyl-amine.
Substitution: Substituted oxime derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone O-oxiranylmethyl-oxime has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may serve as a precursor for the synthesis of biologically active molecules.
Industrial Applications: Potential use in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone Oxime: A precursor to Cyclohexanone O-oxiranylmethyl-oxime, used in the production of caprolactam.
Cyclohexanone O-methyl-oxime: Similar structure but with a methyl group instead of an oxiranylmethyl group.
Cyclohexanone O-ethyl-oxime: Similar structure but with an ethyl group instead of an oxiranylmethyl group.
Uniqueness
This compound is unique due to the presence of the oxiranylmethyl group, which provides additional reactivity and potential for further functionalization compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
N-(oxiran-2-ylmethoxy)cyclohexanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-4-8(5-3-1)10-12-7-9-6-11-9/h9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKYQORRCOEUPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2CO2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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